molecular formula C27H30FN7O2 B10833517 Imidazopyridazine derivative 5

Imidazopyridazine derivative 5

Cat. No.: B10833517
M. Wt: 503.6 g/mol
InChI Key: DUTWPNVXOWFNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazopyridazine derivatives typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method starts with the commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group. Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .

Industrial Production Methods: Industrial production methods for imidazopyridazine derivatives often involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The use of hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid are common reducing agents .

Properties

Molecular Formula

C27H30FN7O2

Molecular Weight

503.6 g/mol

IUPAC Name

[4-[8-tert-butyl-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl]-3,3-dimethylpiperazin-1-yl]-(1H-pyrazol-5-yl)methanone

InChI

InChI=1S/C27H30FN7O2/c1-26(2,3)19-14-21(17-6-8-18(28)9-7-17)32-35-15-22(30-23(19)35)25(37)34-13-12-33(16-27(34,4)5)24(36)20-10-11-29-31-20/h6-11,14-15H,12-13,16H2,1-5H3,(H,29,31)

InChI Key

DUTWPNVXOWFNEY-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1C(=O)C2=CN3C(=N2)C(=CC(=N3)C4=CC=C(C=C4)F)C(C)(C)C)C(=O)C5=CC=NN5)C

Origin of Product

United States

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